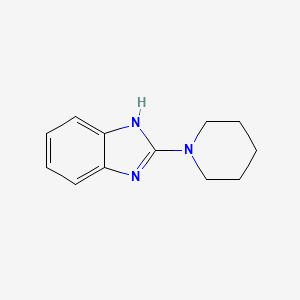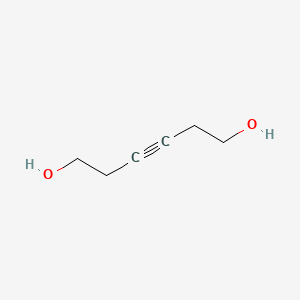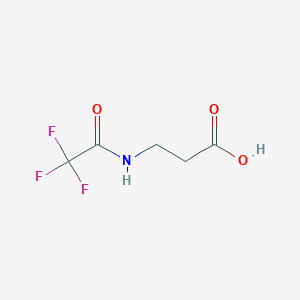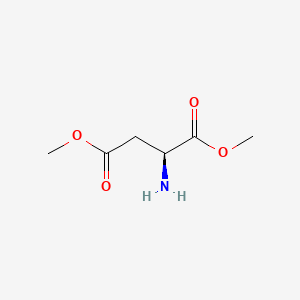
Dimethyl L-aspartate
Descripción general
Descripción
Dimethyl L-aspartate is a white to off-white crystalline powder . It has been used in the synthesis of enzyme and pH dual responsive L-amino acid based biodegradable polymer nanocarrier that can be used for multidrug delivery to cancer cells .
Synthesis Analysis
The production of L-aspartate and its derivatives has significantly progressed in recent years, driven by the massive demand . The aspartate pathway from L-aspartate to β-alanine, catalyzed by L-aspartate-α-decarboxylase (ADC), has become a research hotspot . Metabolic engineering is a promising strategy to realize green synthesis of valued chemicals derived from petroleum .
Molecular Structure Analysis
Dimethyl L-aspartate contains a total of 21 bonds; 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 primary amine (aliphatic) .
Chemical Reactions Analysis
The aspartate pathway from L-aspartate to β-alanine, catalyzed by L-aspartate-α-decarboxylase (ADC), is the most significant rate-limiting step in the β-alanine synthesis .
Physical And Chemical Properties Analysis
Dimethyl L-aspartate is a white to off-white crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 223.0±25.0 °C at 760 mmHg, and a flash point of 88.9±19.5 °C .
Aplicaciones Científicas De Investigación
-
Metabolic Engineering
- Summary of Application : Metabolic engineering is a promising strategy to realize green synthesis of valued chemicals derived from petroleum . L-aspartate and its derivatives (β-alanine, ectoine, 3-hydroxypropionate, D-pantothenic acid, and L-homoserine) have been developed .
- Methods of Application : This involves the use of genetic engineering techniques to alter the DNA of microorganisms, plants, and animals in order to optimize their biochemical processes and improve the production of specific compounds .
- Results or Outcomes : The main goal of metabolic engineering is to design or modify metabolic pathways to produce desired products in large quantities with high efficiency .
-
Food and Pharmaceutical Industries
- Summary of Application : L-aspartate is an amino acid that is naturally found in many fruits and vegetables, as well as in animal proteins. It has various applications in the food and pharmaceutical industries .
- Methods of Application : L-aspartate has various functions, including its role as a precursor for the synthesis of other amino acids and for the production of energy in the body .
- Results or Outcomes : L-aspartate is used in the food and pharmaceutical industries due to its various functions .
-
Biosensor Development
- Summary of Application : A biosensor that enables high spatiotemporal resolution of aspartate levels in living cells has been developed .
- Methods of Application : To develop this sensor, the authors used a structurally guided amino acid substitution in a glutamate/aspartate periplasmic binding protein to switch its specificity towards aspartate .
- Results or Outcomes : This biosensor enables high spatiotemporal resolution of aspartate levels in living cells .
-
Peptide Synthesis
- Summary of Application : Dimethyl L-aspartate is used in peptide synthesis .
- Methods of Application : In peptide synthesis, amino acids are linked together to form peptides. Dimethyl L-aspartate can be used as a building block in this process .
- Results or Outcomes : The use of dimethyl L-aspartate in peptide synthesis can lead to the production of specific peptides .
-
Biofuels Production
- Summary of Application : Metabolic engineering, which often involves the use of L-aspartate, can be used for the production of biofuels .
- Methods of Application : This involves the use of genetic engineering techniques to alter the DNA of microorganisms, plants, and animals in order to optimize their biochemical processes and improve the production of specific compounds, such as biofuels .
- Results or Outcomes : The main goal of metabolic engineering is to design or modify metabolic pathways to produce desired products in large quantities with high efficiency .
-
Bioplastics Production
- Summary of Application : Metabolic engineering, which often involves the use of L-aspartate, can be used for the production of bioplastics .
- Methods of Application : This involves the use of genetic engineering techniques to alter the DNA of microorganisms, plants, and animals in order to optimize their biochemical processes and improve the production of specific compounds, such as bioplastics .
- Results or Outcomes : The main goal of metabolic engineering is to design or modify metabolic pathways to produce desired products in large quantities with high efficiency .
-
Peptide Synthesis
- Summary of Application : Dimethyl L-aspartate is used in peptide synthesis .
- Methods of Application : In peptide synthesis, amino acids are linked together to form peptides. Dimethyl L-aspartate can be used as a building block in this process .
- Results or Outcomes : The use of dimethyl L-aspartate in peptide synthesis can lead to the production of specific peptides .
-
Biofuels Production
- Summary of Application : Metabolic engineering, which often involves the use of L-aspartate, can be used for the production of biofuels .
- Methods of Application : This involves the use of genetic engineering techniques to alter the DNA of microorganisms, plants, and animals in order to optimize their biochemical processes and improve the production of specific compounds, such as biofuels .
- Results or Outcomes : The main goal of metabolic engineering is to design or modify metabolic pathways to produce desired products in large quantities with high efficiency .
-
Bioplastics Production
- Summary of Application : Metabolic engineering, which often involves the use of L-aspartate, can be used for the production of bioplastics .
- Methods of Application : This involves the use of genetic engineering techniques to alter the DNA of microorganisms, plants, and animals in order to optimize their biochemical processes and improve the production of specific compounds, such as bioplastics .
- Results or Outcomes : The main goal of metabolic engineering is to design or modify metabolic pathways to produce desired products in large quantities with high efficiency .
Safety And Hazards
When handling Dimethyl L-aspartate, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The biological method has become more prevalent as a potential alternative to the chemical synthesis of β-alanine . It is vital to comprehensively understand the different enzymes that possess a similar catalytic ability to ADC . With the development of novel technologies and increased investments in synthetic biology, it is promising to realize sustainable production of L-aspartate and its derivatives at the industrial scale in the future .
Propiedades
IUPAC Name |
dimethyl (2S)-2-aminobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHXBBOSJKPUJL-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213289 | |
| Record name | Dimethyl L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl L-aspartate | |
CAS RN |
6384-18-5 | |
| Record name | 1,4-Dimethyl L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6384-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl L-aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006384185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate](/img/structure/B1605633.png)
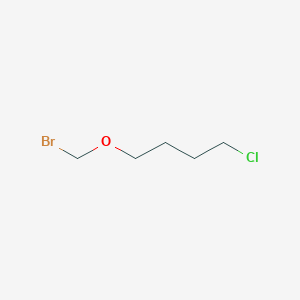
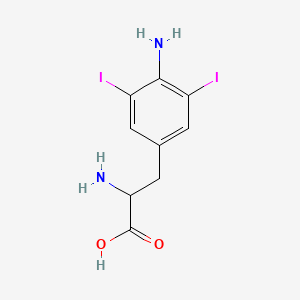

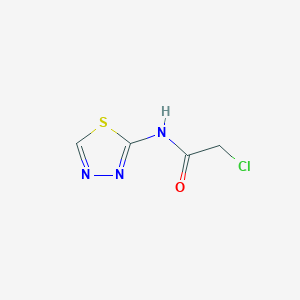




![N-[(1R)-1-phenylethyl]benzamide](/img/structure/B1605645.png)
![5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1605646.png)
